1-Hydroxy-6,6-dimethyl-2-hepten-4-in

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

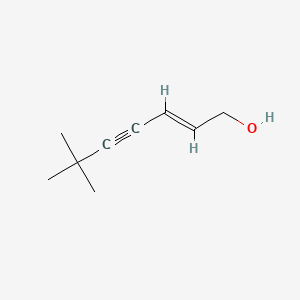

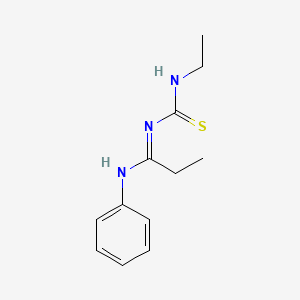

1-Hydroxy-6,6-dimethyl-2-heptene-4-yne is an organic compound with the molecular formula C9H14O and a molecular weight of 138.21 g/mol It is characterized by the presence of a hydroxyl group, a double bond, and a triple bond within its structure

Wissenschaftliche Forschungsanwendungen

1-Hydroxy-6,6-dimethyl-2-heptene-4-yne is used as an intermediate in the synthesis of various pharmaceuticals, including N-Desmethyl Terbinafine, a metabolite of Terbinafine, which is an orally active antifungal agent . Its unique structure makes it valuable in organic synthesis and medicinal chemistry research.

Wirkmechanismus

Target of Action

It is known to be an intermediate in the synthesis of n-desmethyl terbinafine , a metabolite of Terbinafine, an orally active, antimycotic allylamine . Therefore, it can be inferred that the compound may interact with the same targets as Terbinafine, which primarily inhibits the enzyme squalene epoxidase, disrupting fungal cell membrane synthesis.

Mode of Action

As an intermediate in the synthesis of N-Desmethyl Terbinafine , it may share similar interactions with its targets. Terbinafine, for instance, inhibits squalene epoxidase, preventing the conversion of squalene to lanosterol, thereby disrupting ergosterol synthesis and leading to a deficiency in ergosterol within the fungal cell membrane .

Biochemical Pathways

The compound is likely involved in the ergosterol biosynthesis pathway, given its role as an intermediate in the synthesis of N-Desmethyl Terbinafine . By inhibiting squalene epoxidase, it prevents the conversion of squalene to lanosterol, leading to a buildup of squalene and a deficiency of ergosterol within the fungal cell membrane . This disrupts the integrity and function of the membrane, leading to fungal cell death .

Pharmacokinetics

Terbinafine is well-absorbed in the gastrointestinal tract, widely distributed in tissues and body fluids, metabolized in the liver, and excreted in the urine .

Result of Action

As an intermediate in the synthesis of n-desmethyl terbinafine , it may contribute to the antimycotic effects of Terbinafine, which include disruption of fungal cell membrane integrity and function, leading to fungal cell death .

Biochemische Analyse

Biochemical Properties

1-Hydroxy-6,6-dimethyl-2-heptene-4-yne plays a significant role in biochemical reactions, particularly as an intermediate in the synthesis of antifungal agents. It interacts with various enzymes and proteins involved in metabolic pathways. For instance, it is known to be a precursor in the synthesis of N-Desmethyl Terbinafine, which inhibits squalene epoxidase, a key enzyme in fungal ergosterol biosynthesis . This interaction disrupts the production of ergosterol, an essential component of fungal cell membranes, thereby exerting antifungal effects.

Cellular Effects

The effects of 1-Hydroxy-6,6-dimethyl-2-heptene-4-yne on various cell types and cellular processes are profound. It influences cell function by interfering with cell signaling pathways, gene expression, and cellular metabolism. Specifically, the inhibition of squalene epoxidase by its metabolite, N-Desmethyl Terbinafine, leads to the accumulation of squalene and a decrease in ergosterol levels . This disruption in sterol biosynthesis affects membrane integrity and function, ultimately leading to cell death in fungal cells.

Molecular Mechanism

At the molecular level, 1-Hydroxy-6,6-dimethyl-2-heptene-4-yne exerts its effects through the inhibition of squalene epoxidase. This enzyme is responsible for the conversion of squalene to 2,3-oxidosqualene, a precursor in the biosynthesis of ergosterol . By inhibiting this enzyme, the compound prevents the formation of ergosterol, leading to the accumulation of squalene and subsequent disruption of cell membrane synthesis and function. This mechanism is crucial for its antifungal activity.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 1-Hydroxy-6,6-dimethyl-2-heptene-4-yne change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that the compound is relatively stable under refrigerated conditions

Dosage Effects in Animal Models

The effects of 1-Hydroxy-6,6-dimethyl-2-heptene-4-yne vary with different dosages in animal models. At lower doses, the compound exhibits antifungal activity without significant toxicity . At higher doses, toxic or adverse effects may be observed, including potential impacts on liver and kidney function. These threshold effects highlight the importance of dosage optimization in therapeutic applications.

Metabolic Pathways

1-Hydroxy-6,6-dimethyl-2-heptene-4-yne is involved in metabolic pathways related to sterol biosynthesis. It interacts with enzymes such as squalene epoxidase, which plays a critical role in the conversion of squalene to ergosterol . The inhibition of this enzyme by the compound or its metabolites leads to alterations in metabolic flux and changes in metabolite levels, particularly those related to sterol biosynthesis.

Transport and Distribution

The transport and distribution of 1-Hydroxy-6,6-dimethyl-2-heptene-4-yne within cells and tissues are influenced by various transporters and binding proteins. The compound’s solubility in chloroform and methanol suggests that it can be transported across cell membranes and distributed within different cellular compartments . Understanding the transport mechanisms and distribution patterns is essential for optimizing its therapeutic potential.

Subcellular Localization

The subcellular localization of 1-Hydroxy-6,6-dimethyl-2-heptene-4-yne affects its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . These localization patterns can influence its interactions with enzymes and other biomolecules, thereby modulating its biochemical effects.

Vorbereitungsmethoden

The synthesis of 1-Hydroxy-6,6-dimethyl-2-heptene-4-yne typically involves the reaction of trans-1,3-dichloropropene with a catalyst and an organic amine in tetrahydrofuran (THF) solvent. The reaction mixture is stirred at 40°C while tert-butylacetylene is added dropwise. After the addition is complete, the reaction continues for 10-50 hours, preferably 30 hours. The solvent is then removed under reduced pressure, and the product is purified by washing with dilute ammonia solution, drying, and distillation .

Analyse Chemischer Reaktionen

1-Hydroxy-6,6-dimethyl-2-heptene-4-yne undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound.

Reduction: The triple bond can be reduced to a double bond or a single bond using hydrogenation reactions.

Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents. Common reagents used in these reactions include hydrogen gas for reduction, oxidizing agents like potassium permanganate for oxidation, and halogenating agents for substitution reactions

Vergleich Mit ähnlichen Verbindungen

Similar compounds to 1-Hydroxy-6,6-dimethyl-2-heptene-4-yne include:

- 3-Hydroxy-6,6-dimethyl-1-heptene-4-yne

- (E)-6,6-Dimethyl-hept-2-en-4-yn-1-ol

- 1-Chloro-6,6-dimethyl-2-heptene-4-yne These compounds share structural similarities but differ in their functional groups and specific applications. The presence of the hydroxyl group in 1-Hydroxy-6,6-dimethyl-2-heptene-4-yne makes it particularly useful in the synthesis of pharmaceutical intermediates .

Eigenschaften

CAS-Nummer |

114311-70-5 |

|---|---|

Molekularformel |

C9H14O |

Molekulargewicht |

138.21 g/mol |

IUPAC-Name |

6,6-dimethylhept-2-en-4-yn-1-ol |

InChI |

InChI=1S/C9H14O/c1-9(2,3)7-5-4-6-8-10/h4,6,10H,8H2,1-3H3 |

InChI-Schlüssel |

GALYLLJOCKLAGD-UHFFFAOYSA-N |

SMILES |

CC(C)(C)C#CC=CCO |

Kanonische SMILES |

CC(C)(C)C#CC=CCO |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![tert-butyl N-[(2S,3R)-4-[(4-aminophenyl)sulfonyl-[1,1,2,3,3,3-hexadeuterio-2-(trideuteriomethyl)propyl]amino]-3-hydroxy-1-phenylbutan-2-yl]carbamate](/img/structure/B1142029.png)